

Irsonontrine Administration Routes & Protocols

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Compound Focus: Irsonontrine Maleate

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Research Context	Administration Route	Dosage Form	Typical Dosage	Dosing Frequency	Treatment Duration
Preclinical (Rodents) [1] [2]	Oral (p.o.)	Solution in suspension vehicle (e.g., 0.5% methylcellulose) [1]	0.3 - 3.3 mg/kg (free base) [1]	Once daily	Acute or sub-chronic (e.g., 4 days) [1]
Clinical (Human Subjects) [3]	Oral	Capsule	50 mg (as Irsonontrine)	Once daily	12 weeks [3]

Detailed Experimental Protocols

Preclinical In Vivo Protocol (Novel Object Recognition Test) [1] [2]

This protocol is used to assess episodic recognition memory in rodent models.

- Animal Models:** Typically use adult rodents (e.g., rats). Models of cognitive impairment include scopolamine-induced deficits or N ω -nitro-L-arginine methyl ester hydrochloride (L-NAME) treated rats.

- **Drug Formulation:**
 - Irsonontrine is often suspended in a 0.5% methylcellulose solution [1].
 - The solution should be prepared fresh and administered at a volume of 5 mL per kg of body weight.
- **Dosing Regimen:**
 - Animals are orally administered irsonontrine (e.g., 0.3 or 3.3 mg/kg) or a vehicle control.
 - Administration typically occurs 60 minutes before the training (acquisition) phase of the behavioral test.
- **Key Experimental Steps:**
 - **Habituation:** Allow animals to explore the empty test arena.
 - **Training Phase:** Place the animal in the arena with two identical objects; record exploration time.
 - **Retention/Test Phase:** After a specified delay (e.g., 24 hours), replace one familiar object with a novel object; record exploration time for both.
- **Data Analysis:** Calculate a **Discrimination Index** or the percentage of time spent exploring the novel object. A significant increase in the treatment group compared to the control indicates improved memory.

Clinical Trial Protocol (Dementia with Lewy Bodies) [3]

A Phase II, randomized, double-blind, placebo-controlled study evaluated irsonontrine in human subjects.

- **Study Design:** Randomized, double-blind, placebo-controlled, parallel-group study.
- **Subject Population:** Patients with Dementia with Lewy Bodies (DLB).
- **Investigational Product:**
 - **Irsonontrine 50 mg:** Hard capsule, administered orally.
 - **Placebo:** Matched placebo capsule, identical in appearance.
- **Dosing Regimen:** One capsule taken orally, once daily, for 12 weeks.
- **Primary Endpoints:** Efficacy was assessed using cognitive (Montreal Cognitive Assessment, MoCA) and global clinical (Clinician's Interview-Based Impression of Change Plus, CIBIC-Plus) endpoints.

In Vitro Application Protocol

While your focus is on administration routes, in vitro models are crucial for mechanistic studies.

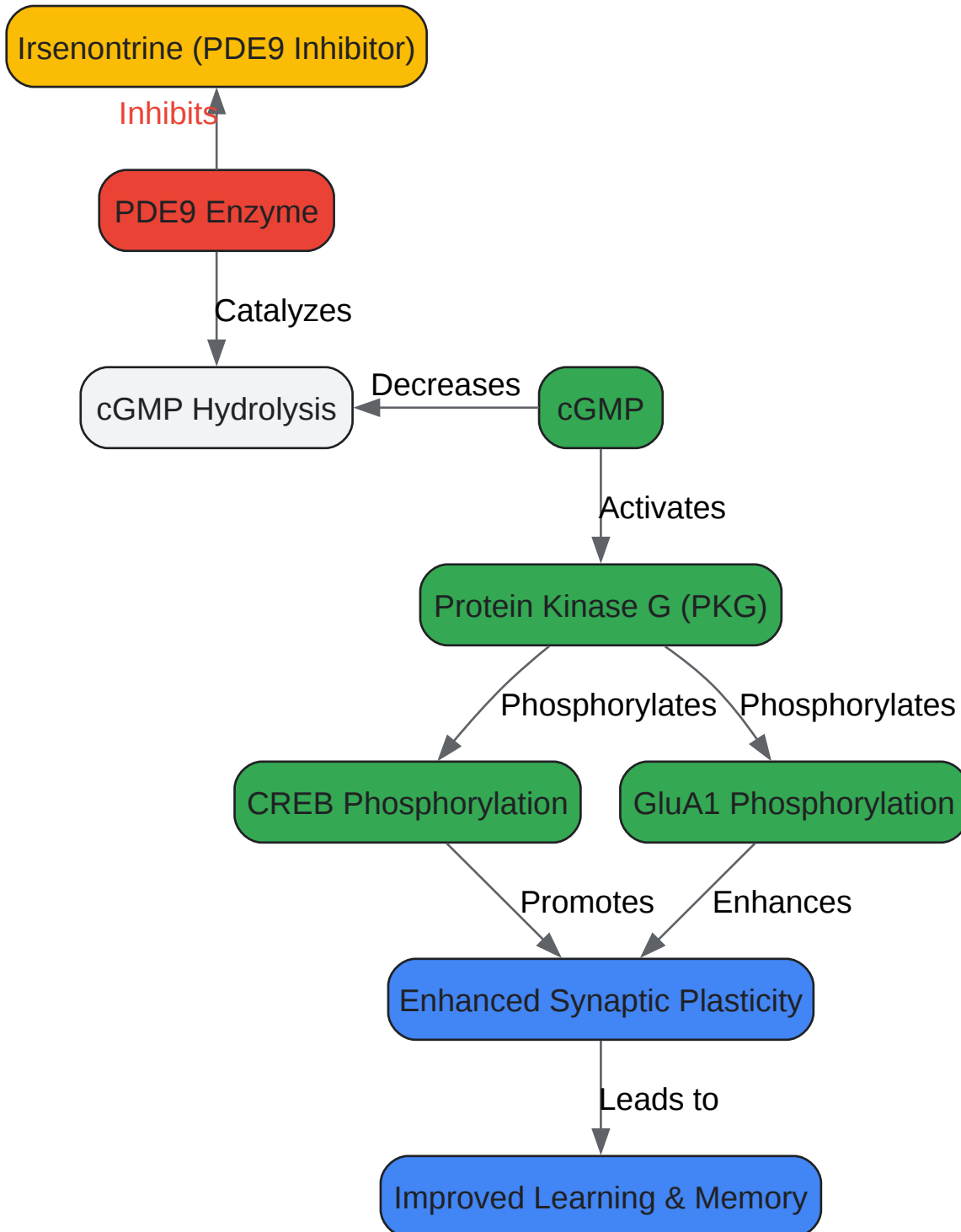
- **Purpose:** To study the direct cellular effects, such as increases in intracellular cGMP and subsequent GluA1 phosphorylation in neurons [2].
- **Cell System:** Primary cortical neurons cultured from rats.

- **Compound Preparation:**
 - Prepare a concentrated stock solution of irsenontrine in **DMSO** (e.g., 10-100 mM) [4].
 - Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., in the nanomolar to low micromolar range). The final DMSO concentration should be low (typically $\leq 0.1\%$) to avoid solvent toxicity.
- **Treatment:** Apply the diluted irsenontrine solution to the neuronal culture for a specified period (e.g., 30 minutes to several hours) to observe changes in cGMP levels or protein phosphorylation.

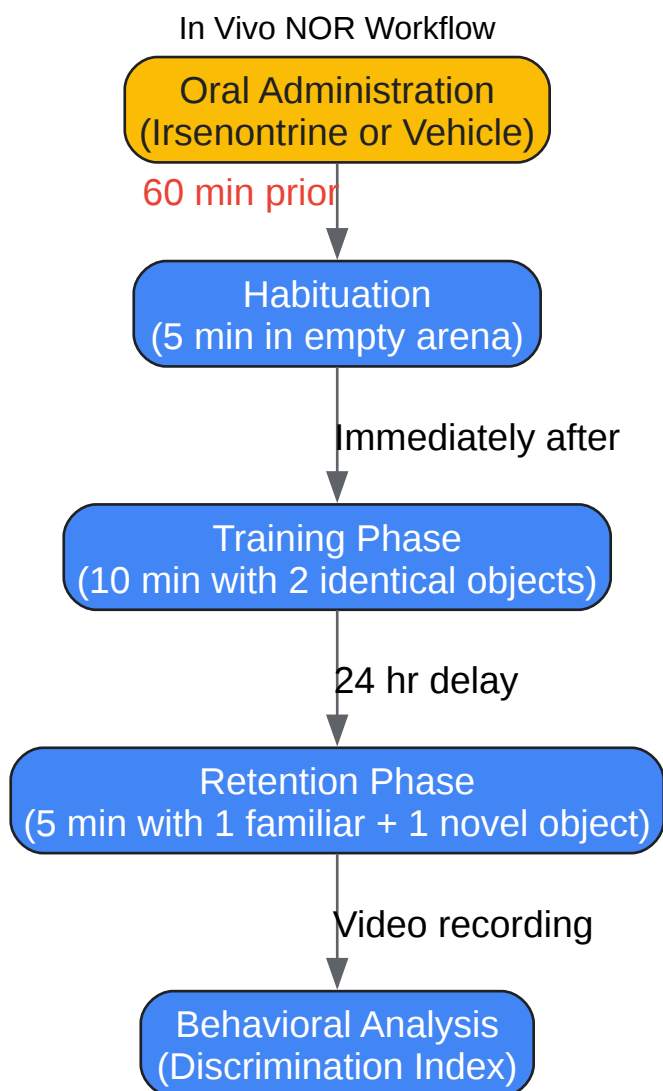
Mechanism of Action & Experimental Workflow

The diagrams below illustrate the molecular mechanism and a typical in vivo experimental workflow for irsenontrine.

Irseontrine MoA: Enhancing Synaptic Plasticity



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Key Considerations for Researchers

- **Formulation is Critical:** For in vivo studies, proper suspension of irsenontrine is necessary for consistent dosing and bioavailability. The 0.5% methylcellulose vehicle is a common and reliable choice [1].
- **Dose Selection:** Preclinical efficacy was observed at 3.3 mg/kg, but not at 0.3 mg/kg, highlighting the importance of dose-response studies [1].
- **Clinical Translation:** The 50 mg once-daily oral dose established in clinical trials provides a clear benchmark for translational research and further drug development efforts [3].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on specific methodologies or need assistance in designing an experiment, please feel free to ask.

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